molecular formula C23H18ClFN4O3 B2652540 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide CAS No. 946294-85-5

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2652540
CAS No.: 946294-85-5
M. Wt: 452.87
InChI Key: GVHIPUJRFCDPTR-UHFFFAOYSA-N
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Description

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxadiazole ring, a chlorophenyl group, and a fluorophenyl group, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where halogenated precursors react with nucleophiles in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluorophenyl)acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various scientific fields.

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O3/c1-13-9-14(2)29(12-19(30)26-18-8-4-7-17(25)11-18)23(31)20(13)22-27-21(28-32-22)15-5-3-6-16(24)10-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHIPUJRFCDPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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